N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine
Overview
Description
N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine, commonly known as Boc-oxetan-3-yl glycine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the class of oxetanes, which are four-membered cyclic ethers that possess unique chemical and physical properties.
Scientific Research Applications
Peptide Synthesis and Modification
One significant application of N-(tert-butoxycarbonyl) derivatives involves peptide synthesis, where these compounds serve as building blocks or intermediates. For example, Wojciechowski and Hudson (2008) describe the synthesis of a peptide nucleic acid monomer using an N-tert-butoxycarbonyl protected monomer compatible with Fmoc-oligomerization strategy, highlighting its utility in constructing complex nucleic acid mimics (Wojciechowski & Hudson, 2008). Similarly, Rassu et al. (1995) exploited a tert-butoxycarbonyl-protected pyrrole derivative in the diastereoselective synthesis of α-C-arabinofuranosyl glycine, demonstrating the versatility of such protecting groups in synthesizing stereochemically complex amino acids (Rassu et al., 1995).
Atmospheric Chemistry
In the context of atmospheric chemistry, glyoxal reactions with amino acids, as explored by De Haan et al. (2009), show how N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine could theoretically participate in similar low-volatility product formations, contributing to secondary organic aerosol formation. These findings emphasize the role of amino acid interactions with carbonyl compounds in atmospheric processes (De Haan et al., 2009).
Material Science
In material science, Taniguchi et al. (2012) discuss the incorporation of N-tert-butoxycarbonyl amino acids into polystyrenes for CO2 separation membranes. This application showcases the potential of N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine in enhancing the functionality of polymeric materials for environmental applications (Taniguchi et al., 2012).
Organic and Medicinal Chemistry
Moreover, the versatility of N-(tert-butoxycarbonyl) derivatives extends into organic and medicinal chemistry, where they are used as intermediates in the synthesis of complex molecules. For instance, Geurts et al. (1998) investigated N-(benzyloxycarbonyl)glycine derivatives as potential anticonvulsants, highlighting the importance of such compounds in developing new therapeutic agents (Geurts et al., 1998).
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(oxetan-3-yl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11(4-8(12)13)7-5-15-6-7/h7H,4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJDFGUHZUXAID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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